molecular formula C14H17NO B2908094 1-{7-Azabicyclo[2.2.1]heptan-7-yl}-2-phenylethan-1-one CAS No. 1381886-72-1

1-{7-Azabicyclo[2.2.1]heptan-7-yl}-2-phenylethan-1-one

Cat. No.: B2908094
CAS No.: 1381886-72-1
M. Wt: 215.296
InChI Key: UUZBHMCYNAEELV-UHFFFAOYSA-N
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Description

1-{7-Azabicyclo[2.2.1]heptan-7-yl}-2-phenylethan-1-one is a specialized chemical compound designed for pharmaceutical and neuropharmacology research applications. This molecule incorporates the 7-azabicyclo[2.2.1]heptane scaffold, a structurally constrained bicyclic framework that has demonstrated significant value in medicinal chemistry for developing receptor-selective ligands . The compound features an N-arylalkyl substitution pattern, which research indicates is crucial for conferring selectivity toward sigma-2 (σ2) receptor subtypes . Studies have established that the 7-azabicyclo[2.2.1]heptane core serves as a sterically-reduced, achiral analog of more complex structures like adamantane, providing optimal conformational restriction around the nitrogen atom for enhanced subtype discrimination in receptor binding studies . This compound is particularly valuable for investigating sigma receptor pharmacology and function, with potential applications in neurological disorder research and analgesic development . The molecular architecture, combining a rigid azabicyclic system with a flexible phenylethanone side chain, offers researchers a versatile tool for studying structure-activity relationships in receptor-ligand interactions. As with related 7-azanorbornane derivatives, this compound is expected to exhibit greater receptor binding affinity and subtype selectivity compared to simpler heterocyclic analogs such as pyrrolidines, making it particularly useful for mechanistic studies requiring high pharmacological specificity . Strictly for Research Use Only. This product is not intended for human diagnostic or therapeutic use, nor for veterinary applications. Researchers should handle this material appropriately in accordance with their institution's chemical safety guidelines and applicable regulations.

Properties

IUPAC Name

1-(7-azabicyclo[2.2.1]heptan-7-yl)-2-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO/c16-14(10-11-4-2-1-3-5-11)15-12-6-7-13(15)9-8-12/h1-5,12-13H,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUZBHMCYNAEELV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC1N2C(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{7-Azabicyclo[2.2.1]heptan-7-yl}-2-phenylethan-1-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic structure and the introduction of the phenylethanone moiety. Common reagents used in these reactions include strong bases, reducing agents, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: 1-{7-Azabicyclo[2.2.1]heptan-7-yl}-2-phenylethan-1-one undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a catalyst or under reflux conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Pharmacological Applications

Research indicates that compounds similar to 1-{7-Azabicyclo[2.2.1]heptan-7-yl}-2-phenylethan-1-one may possess significant pharmacological activities, including:

  • Nicotinic Receptor Modulation : Some studies suggest that azabicyclo compounds can act as ligands for nicotinic acetylcholine receptors, which are implicated in cognitive functions and neurodegenerative diseases. This makes them potential candidates for treating conditions such as Alzheimer's disease and schizophrenia .
  • Antinociceptive Effects : There is evidence supporting the analgesic properties of similar compounds, which may be useful in pain management therapies .

Synthesis and Derivatives

The synthesis of this compound involves multi-step organic reactions, often starting from readily available precursors. The ability to modify the bicyclic structure allows for the development of various derivatives with tailored pharmacological profiles.

Example Synthesis Pathway

A typical synthetic pathway might include:

  • Formation of the bicyclic framework via cyclization reactions.
  • Introduction of functional groups through electrophilic aromatic substitution.
  • Final modifications to optimize biological activity.

Case Study 1: Nicotinic Receptor Interaction

A study explored the interaction of azabicyclo compounds with nicotinic receptors, demonstrating that specific modifications to the bicyclic structure enhanced binding affinity and selectivity for receptor subtypes .

Case Study 2: Pain Management

Another research effort investigated the antinociceptive effects of azabicyclo derivatives in animal models, showing promising results in reducing pain responses without significant side effects .

Mechanism of Action

The mechanism of action of 1-{7-Azabicyclo[2.2.1]heptan-7-yl}-2-phenylethan-1-one involves its interaction with specific molecular targets and pathways. This compound may act as an inhibitor or activator of certain enzymes, receptors, or ion channels, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Analogues with Modified Aromatic Substituents

Substituents on the phenyl ring significantly influence physicochemical properties and biological interactions. For example:

  • 1-{7-Azabicyclo[2.2.1]heptan-7-yl}-2-(2-fluorophenyl)ethan-1-one (CAS 2309537-97-9): This fluorinated analogue (C₁₄H₁₆FNO, MW 233.28) exhibits increased molecular weight and polarity compared to the non-fluorinated target compound.
  • 1-(4-Bromophenyl)-2-phenylethan-1-one: Though lacking the bicyclic system, this compound (identified as a downregulated metabolite) shares the phenylethanone motif. The bromine substituent increases lipophilicity, which may affect membrane permeability in antifungal applications .

Analogues with Varied Bicyclic Frameworks

Divergences in the bicyclic system profoundly impact stability and reactivity:

  • 1-Methyl-2-tosyl-2-azabicyclo[3.2.0]heptan-7-one (CAS 122080-98-2): The [3.2.0] bicyclic system (C₁₄H₁₇NO₃S, MW 279.36) introduces a larger ring structure and a tosyl group, enhancing steric hindrance and altering solubility compared to the [2.2.1] system .

Analogues with Aliphatic Substituents

Aliphatic groups introduce conformational flexibility:

  • 1-(2-Bromo-7-azabicyclo[2.2.1]heptan-7-yl)prop-2-en-1-one: The bromo and propenyl substituents (C₈H₁₀BrNO, MW 228.08) enhance reactivity in cross-coupling reactions, enabling further functionalization .

Research Findings and Implications

  • Synthetic Accessibility : The 7-azabicyclo[2.2.1]heptane core is efficiently synthesized via NaH-mediated cyclization and bromination, enabling scalable production of derivatives .
  • Substituent Effects : Fluorine and bromine substituents enhance bioactivity in antifungal contexts, while aliphatic groups like propenyl improve synthetic utility .
  • Bicyclic System Stability : The [2.2.1] framework offers greater rigidity compared to [3.2.0] systems, favoring applications requiring stereochemical control .

Biological Activity

1-{7-Azabicyclo[2.2.1]heptan-7-yl}-2-phenylethan-1-one, a compound derived from the bicyclic structure of azabicyclo[2.2.1]heptane, has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C_{15}H_{19}N
  • Molecular Weight : 229.32 g/mol
  • CAS Number : Not explicitly listed in the search results but can be derived from its structure.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors, particularly sigma receptors. Research has shown that compounds based on the azabicyclo[2.2.1] framework can exhibit selectivity for sigma receptor subtypes, which are implicated in several neurological processes.

Sigma Receptor Binding

A study demonstrated that a series of N-substituted 7-azabicyclo[2.2.1]heptanes showed significant binding affinity for sigma receptors, particularly the σ(2) subtype. The presence of arylalkyl N-substituents was found to enhance selectivity towards σ(2) receptors, suggesting that structural modifications can lead to increased biological activity .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound and related compounds:

Study ReferenceBiological ActivityFindings
Sigma receptor bindingHigh affinity for σ(2) subtype; selectivity influenced by substituents
Developmental biologyScreening in zebrafish model revealed effects on genetic expression and development
Thermal stabilityInvestigated as an intermediate in thermal decomposition reactions

Case Study 1: Zebrafish Model

In a study utilizing zebrafish as a model organism, compounds similar to this compound were screened for their effects on genetic and developmental processes. The results indicated notable alterations in gene expression patterns associated with neurodevelopment, highlighting the compound's potential neuroactive properties .

Case Study 2: In Vitro Binding Assays

In vitro binding assays conducted on a series of N-substituted derivatives demonstrated that modifications to the azabicyclo structure significantly impacted receptor affinity and selectivity. These findings suggest that further exploration into structural variations could yield compounds with enhanced therapeutic profiles against neurological disorders .

Q & A

Basic Research Questions

Q. What are the key considerations in designing synthetic routes for 1-{7-Azabicyclo[2.2.1]heptan-7-yl}-2-phenylethan-1-one?

  • Methodological Answer : Synthesis of bicyclic azabicyclo frameworks often employs strategies such as ring-closing metathesis, imine condensations, or cycloaddition reactions. For example, Scheme 1 in outlines a generalized approach for 7-azabicyclo[2.2.1]heptane derivatives via imine intermediates. Key considerations include:

  • Regioselectivity : Ensuring proper functionalization of the bicyclic core (e.g., ketone placement at the 1-position).
  • Steric Constraints : Managing steric hindrance during ring closure (e.g., substituent effects on bicyclo[2.2.1]heptane geometry).
  • Protecting Groups : Using tert-butoxycarbonyl (Boc) groups to stabilize reactive amines during synthesis, as seen in .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H and 13C NMR are critical for confirming bicyclic structure and substituent positions. For example, coupling constants in bicyclo[2.2.1]heptane derivatives often show distinct splitting patterns due to rigid geometry (e.g., 3J values between bridgehead protons) .
  • HRMS : High-resolution mass spectrometry validates molecular formula and isotopic patterns. reports HRMS (ESI) for similar bicyclic ketones with <5 ppm error .
  • X-ray Crystallography : Used to resolve ambiguities in stereochemistry, though limited by crystallizability of rigid bicyclic systems .

Q. How can computational methods aid in predicting the reactivity of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Models transition states for ring-closing reactions (e.g., activation energies for imine condensations).
  • Molecular Dynamics (MD) : Simulates solvation effects and steric interactions during synthesis.
  • Retrosynthetic Analysis : Tools like ChemAxon or PubChem’s canonical SMILES (e.g., C1CC2C(C1)NC2=O in ) guide pathway design .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for bicyclo[2.2.1]heptane derivatives?

  • Methodological Answer :

  • Cross-Validation : Combine NMR, IR, and HRMS to confirm functional groups. For instance, resolved ambiguities in allyl-substituted analogs by comparing experimental and calculated 13C shifts .
  • Isotopic Labeling : Use deuterated solvents or 15N-labeled amines to distinguish overlapping signals in crowded spectra.
  • Dynamic NMR : Analyze temperature-dependent splitting to identify conformational flexibility .

Q. What strategies optimize enantioselective synthesis of chiral 7-azabicyclo[2.2.1]heptane derivatives?

  • Methodological Answer :

  • Chiral Auxiliaries : Use tert-butyl carbamates (Boc) or Evans auxiliaries to induce asymmetry, as demonstrated in for (1R,4S)-configured analogs .
  • Catalytic Asymmetric Hydrogenation : Transition-metal catalysts (e.g., Ru-BINAP) can reduce ketones stereoselectively.
  • Kinetic Resolution : Enzymatic or chemical methods to separate enantiomers during ring-opening steps .

Q. How do substituents on the phenyl ring (e.g., electron-withdrawing groups) affect the compound’s reactivity?

  • Methodological Answer :

  • Electrophilic Substitution : Electron-withdrawing groups (e.g., -Cl, -Br) deactivate the phenyl ring, directing reactions to meta positions. shows halogenated analogs (e.g., 3-chlorophenyl derivatives) require harsher conditions for nucleophilic attacks .
  • Steric Effects : Bulky substituents (e.g., -CF3) hinder access to the ketone carbonyl, slowing nucleophilic addition.
  • Computational Modeling : Hammett constants (σ) predict substituent effects on reaction rates .

Q. What experimental designs are recommended for studying degradation pathways under environmental conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to UV light, heat, or hydrolytic conditions (acid/base) to identify breakdown products.
  • LC-MS/MS : Track degradation intermediates (e.g., oxidation to carboxylic acids or cleavage of the bicyclic core).
  • Ecotoxicity Assays : Align with INCHEMBIOL’s framework () to assess impacts on biota at cellular and ecosystem levels .

Tables for Key Data

Property Value/Technique Source
Canonical SMILESC1CC2C(C1)NC2=O (core structure)
Molecular Weight111.14 g/mol (core bicyclo system)
Key NMR Shifts (13C)175-180 ppm (ketone carbonyl)
Synthetic Yield (Optimized)45–58% (allyl-substituted analogs)
Enantiomeric Excess (ee)98% ee (Boc-protected derivatives)

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